N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a compound of interest due to its structural inclusion of the oxazole ring, a moiety prevalent in many biologically active molecules and materials with potential pharmaceutical applications. The presence of chloro- and fluoro- substituents could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of similar oxazole-containing compounds often involves cyclization reactions or coupling of appropriate precursors. For instance, Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, highlighting a method that could potentially be adapted for the synthesis of this compound (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined through crystallography and spectroscopic methods. The crystal structure of similar compounds provides insights into the spatial arrangement of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The work by Kariuki et al. (2021) on the structural characterization of related compounds emphasizes the role of single-crystal diffraction in elucidating molecular geometry (Kariuki et al., 2021).
Chemical Reactions and Properties
Oxazole compounds participate in various chemical reactions, influenced by the substituents on the oxazole ring and the surrounding functional groups. The reactivity can include nucleophilic and electrophilic attacks, depending on the electronic nature of the substituents. Pimpha et al. (2004) investigated the reactivity of a related oxazole-containing polymer, offering insights into the potential chemical behavior of oxazole derivatives (Pimpha et al., 2004).
Scientific Research Applications
Oxazole Derivatives in Synthetic Chemistry
Oxazoles are recognized as key scaffolds in synthetic organic chemistry, offering pathways to various bioactive compounds and complex molecules. The synthesis and application of oxazole derivatives, including N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, have been explored in the context of developing novel synthetic methodologies and compounds with potential biological activities. For example, oxazoles have been employed as masked forms of activated carboxylic acids in the synthesis of macrolides (Wasserman et al., 1981), and as intermediates in gold-catalyzed reactions for constructing oxazole rings, showcasing their versatility in organic synthesis (Luo et al., 2012).
Radiotracer Development
The development of radiotracers for positron emission tomography (PET) and other imaging modalities is another area where oxazole derivatives have found application. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to oxazole derivatives, demonstrates the feasibility of using these frameworks in the development of radiotracers for studying brain receptors (Katoch-Rouse & Horti, 2003).
Antimicrobial and Anticancer Agents
Oxazole derivatives have been investigated for their potential antimicrobial and anticancer properties. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for antibacterial and antifungal activities, highlighting the antimicrobial potential of oxazole-containing compounds (Desai et al., 2011). Additionally, compounds like indazole- and indole-carboxamides have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target of interest for treating neurodegenerative diseases, demonstrating the therapeutic applications of oxazole derivatives (Tzvetkov et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes that result in various biological activities . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways affected .
Result of Action
Similar compounds have been reported to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)9-10-21-17(23)18-22-11-16(24-18)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWBATFWSJKYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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